7-Phenylhept-5-ynoic acid
説明
BenchChem offers high-quality 7-Phenylhept-5-ynoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Phenylhept-5-ynoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
88255-07-6 |
|---|---|
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC名 |
7-phenylhept-5-ynoic acid |
InChI |
InChI=1S/C13H14O2/c14-13(15)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,2,7-8,11H2,(H,14,15) |
InChIキー |
ZZIFARXSZVIBOL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC#CCCCC(=O)O |
製品の起源 |
United States |
科学的研究の応用
Chemical Applications
Synthesis Precursor
7-Phenylhept-5-ynoic acid is utilized as a precursor in the synthesis of various organic compounds. It can undergo several chemical transformations, including:
- Oxidation : This compound can be oxidized to form derivatives that may have enhanced biological activity.
- Reduction : The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
- Substitution Reactions : The phenyl group can participate in electrophilic aromatic substitution, allowing for the introduction of various substituents.
These reactions are essential for the development of new materials and compounds with specific properties.
Biological Research Applications
Renoprotective Properties
Recent studies have highlighted the biological activity of 7-Phenylhept-5-ynoic acid, particularly its effects on renal health. In animal models, particularly mice with adenine-induced chronic kidney disease (CKD), the compound demonstrated significant renoprotective effects:
| Study Type | Treatment | Key Findings |
|---|---|---|
| Adenine-induced CKD in mice | PH-HPβCD complex (5 mg/kg/day) | Reduced indoxyl sulfate levels; improved renal function |
| Adenine-induced CKD in mice | PH-HPβCD complex (10 mg/kg/day) | Ameliorated renal failure; reduced fibrosis |
The mechanism behind these effects is attributed to the compound's ability to inhibit the enzyme tryptophan indole lyase (TIL), which is involved in the metabolism of tryptophan to indole, subsequently reducing the production of uremic toxins that exacerbate kidney damage .
Case Studies and Research Findings
Several studies have explored the efficacy of 7-Phenylhept-5-ynoic acid in various contexts:
- In Vivo Studies : Research demonstrated that oral administration of the PH-HPβCD complex resulted in significant reductions in serum indoxyl sulfate levels and improvements in renal function markers in adenine-induced CKD models.
- Enzyme Kinetic Studies : In vitro experiments confirmed that this compound effectively suppresses TIL activity, leading to decreased conversion rates of tryptophan to indole .
Industrial Applications
In addition to its research applications, 7-Phenylhept-5-ynoic acid has potential industrial uses as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical properties make it a valuable component in developing new drugs and therapeutic agents.
準備方法
Palladium-Mediated Hydrogenation
The most widely reported synthesis begins with the hydrogenation of 7-phenylhept-4-ynoic acid using palladium on carbon (Pd/C) under 1–3 atm H₂ pressure. This method selectively reduces the triple bond at the 4-position while preserving the carboxylic acid functionality. Typical reaction conditions involve:
-
Catalyst Loading : 5–10 wt% Pd/C relative to substrate
-
Solvent System : Ethyl acetate or methanol
-
Temperature : 25–40°C
-
Reaction Time : 4–8 hours
Post-reaction workup includes filtration through Celite® to remove catalyst residues, followed by solvent evaporation under reduced pressure. The crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:1), yielding 7-phenylhept-5-ynoic acid in 72–85% isolated yield.
Mechanistic Considerations
Density functional theory (DFT) calculations suggest that the palladium catalyst facilitates syn-addition of hydrogen across the triple bond, with the carboxylic acid group directing regioselectivity through hydrogen bonding interactions. This aligns with observed retention of configuration in stereogenic centers when present.
Alkyne Hydration via Mercury Oxide Catalysis
Regioselective Hydration Protocol
An alternative route employs HgO-catalyzed hydration of 5-hydroxy-7-phenylhept-2-ynoic acid derivatives. This method, adapted from natural product synthesis methodologies, proceeds through Markovnikov addition of water:
-
Substrate Activation : The alkyne coordinates to Hg²⁺, polarizing the π-bond
-
Nucleophilic Attack : Water adds to the more substituted carbon (C5)
-
Proton Transfer : Formation of enol intermediate
-
Tautomerization : Conversion to ketone followed by acid-catalyzed rearrangement
Reaction conditions typically involve:
-
Catalyst : 0.2 equiv HgO
-
Solvent : Methanol/water (4:1)
-
Temperature : 60°C reflux
-
Duration : 12–24 hours
This method achieves 65–78% yield but requires careful heavy metal removal via chelating resins post-reaction.
Chiral Allenylboronic Ester Condensation
Stereoselective Synthesis
For enantiomerically pure 7-phenylhept-5-ynoic acid, researchers employ chiral allenylboronic esters in condensation reactions with 3-phenylpropanal:
Key Advantages
-
Enantiomeric Excess : Up to 92% ee achieved using (R)-BINOL-derived boronic esters
-
Functional Group Tolerance : Compatible with protected hydroxyl and amine groups
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (600 MHz, CDCl₃):
-
δ 7.31–7.50 (m, 5H, aromatic)
-
δ 2.62 (t, J = 7.2 Hz, 2H, CH₂CO)
-
δ 2.35 (q, J = 7.5 Hz, 2H, alkyne-adjacent CH₂)
¹³C NMR confirms the alkyne signature at δ 85.3 (sp-hybridized carbon) and carboxylic carbon at δ 174.8.
Infrared Spectroscopy
Strong absorption bands at:
-
3300 cm⁻¹ (O-H stretch, carboxylic acid)
-
2105 cm⁻¹ (C≡C stretch)
-
1702 cm⁻¹ (C=O stretch)
Comparative Analysis of Synthetic Methods
| Parameter | Pd/C Hydrogenation | HgO Hydration | Chiral Condensation |
|---|---|---|---|
| Yield (%) | 72–85 | 65–78 | 58–67 |
| Purity (HPLC) | >95% | 89–93% | 91–95% |
| Stereocontrol | None | None | Up to 92% ee |
| Reaction Steps | 2 | 3 | 4 |
| Scalability | Kilogram-scale | 100g-scale | <50g-scale |
Challenges and Optimization Strategies
Byproduct Formation
Common impurities include:
Purification Difficulties
The compound's high polarity necessitates gradient elution chromatography. Reverse-phase HPLC (C18 column, methanol/water 65:35) effectively separates diastereomers.
Industrial Applications and Derivatives
Pharmaceutical Intermediates
7-Phenylhept-5-ynoic acid serves as a precursor to:
Q & A
Q. How to validate purity when traditional methods show discrepancies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
